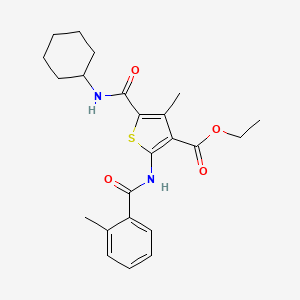
Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring, which is a sulfur-containing heterocycle, and is substituted with multiple functional groups, including an ethyl ester, a cyclohexylcarbamoyl group, and a methylbenzamido group.
Preparation Methods
The synthesis of Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the ethyl ester group: This step may involve esterification reactions using ethyl alcohol and appropriate carboxylic acid derivatives.
Attachment of the cyclohexylcarbamoyl group: This can be done through carbamoylation reactions using cyclohexyl isocyanate.
Addition of the methylbenzamido group: This step may involve amidation reactions using 2-methylbenzoic acid and appropriate amine derivatives.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate can be compared with similar compounds such as:
Ethyl 5-ethyl-2-(2-methylbenzamido)thiophene-3-carboxylate: This compound has a similar thiophene core but different substituents.
Ethyl 2-(2-methylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: This compound features a cyclopenta[b]thiophene ring instead of a simple thiophene ring.
Ethyl 2-(2-methylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate: This compound has a cyclohepta[b]thiophene ring, adding more complexity to the structure.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties.
Biological Activity
Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic implications, and relevant research findings.
Research has indicated that compounds similar to this compound may exhibit their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit enzymes involved in critical metabolic pathways. For instance, they may target dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .
- Modulation of Receptor Activity : The compound may interact with various receptors, potentially acting as an agonist or antagonist depending on the target. This interaction can lead to altered signaling pathways that affect cell growth and differentiation.
- Anti-Cancer Properties : Some studies suggest that similar compounds have shown promise in inhibiting tumor growth in various cancer models, likely through apoptosis induction or cell cycle arrest mechanisms .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Dihydrofolate Reductase Inhibition : A study highlighted that benzamide derivatives could inhibit DHFR, leading to reduced cell viability in cancer cells resistant to traditional therapies like methotrexate . This suggests a potential therapeutic role for the compound in overcoming drug resistance.
- Antitumor Activity : In vitro experiments demonstrated that related thiophene derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as anti-cancer agents .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C23H28N2O4S |
| Molecular Weight | 428.54 g/mol |
| CAS Number | [Not Available] |
| Mechanism of Action | Enzyme inhibition, receptor modulation |
| Potential Applications | Anticancer therapy, metabolic disorders |
Properties
Molecular Formula |
C23H28N2O4S |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H28N2O4S/c1-4-29-23(28)18-15(3)19(21(27)24-16-11-6-5-7-12-16)30-22(18)25-20(26)17-13-9-8-10-14(17)2/h8-10,13,16H,4-7,11-12H2,1-3H3,(H,24,27)(H,25,26) |
InChI Key |
BOLMITHWMNDGML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)NC(=O)C3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















